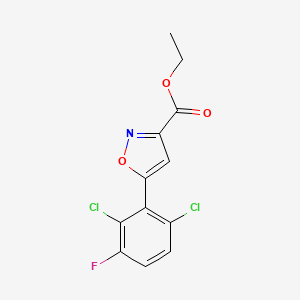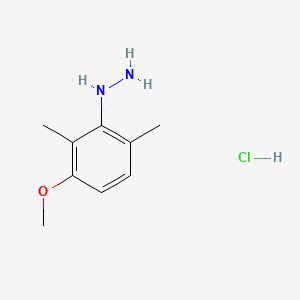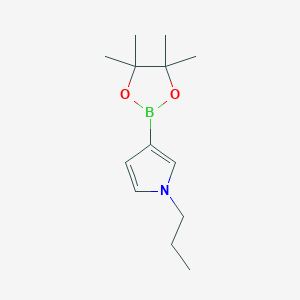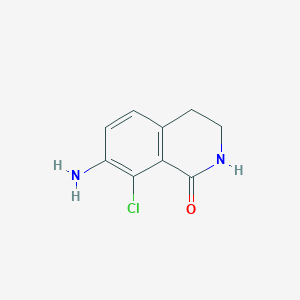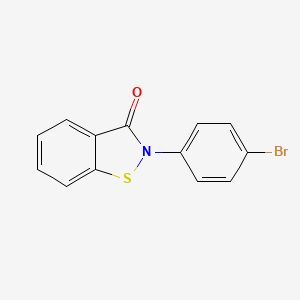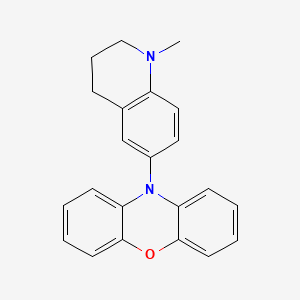
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine is a complex organic compound with a unique structure that combines the phenoxazine and tetrahydroquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline with phenoxazine under specific conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the process. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the phenoxazine or tetrahydroquinoline rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and solvent conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with enzymes, receptors, or DNA, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine: A parent compound with similar structural features but lacking the tetrahydroquinoline moiety.
1-Methyl-1,2,3,4-tetrahydroquinoline: A simpler compound with only the tetrahydroquinoline structure.
Phenothiazine: A structurally related compound with sulfur instead of oxygen in the heterocyclic ring.
Uniqueness
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine is unique due to the combination of the phenoxazine and tetrahydroquinoline moieties, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H20N2O |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
10-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)phenoxazine |
InChI |
InChI=1S/C22H20N2O/c1-23-14-6-7-16-15-17(12-13-18(16)23)24-19-8-2-4-10-21(19)25-22-11-5-3-9-20(22)24/h2-5,8-13,15H,6-7,14H2,1H3 |
Clave InChI |
UBRGSJCLDQVYEE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2=C1C=CC(=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


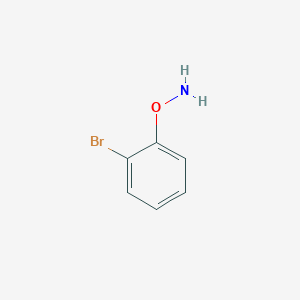
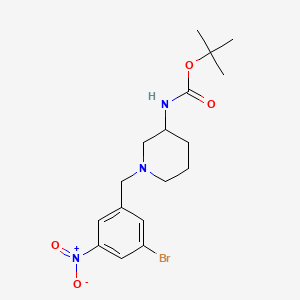
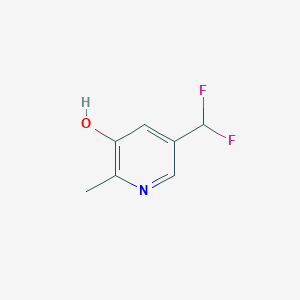
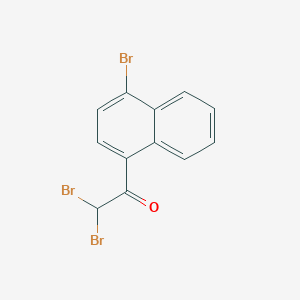
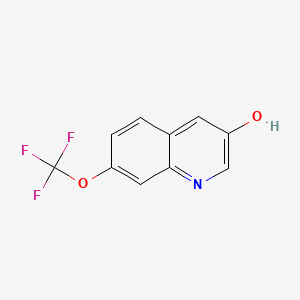
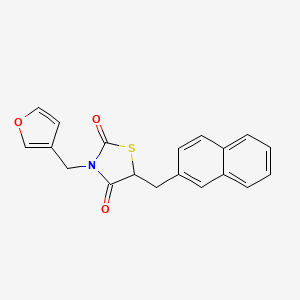
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
